molecular formula C16H18FN3O5S B2867821 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine CAS No. 2034503-72-3

3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine

Cat. No. B2867821
M. Wt: 383.39
InChI Key: YAPZFEUQUNWESJ-UHFFFAOYSA-N
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Description

Usually, the description of a compound includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

This involves the study of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions required for the reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, etc.


Scientific Research Applications

Kinase Inhibitor Development

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, related to the chemical structure , have been identified as potent and selective Met kinase inhibitors. These compounds, with modifications at the pyridine and pyridone positions, have shown significant tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, advancing into phase I clinical trials due to their promising in vivo efficacy and safety profiles (Schroeder et al., 2009).

Anticancer Agent Synthesis

N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide and its derivatives have demonstrated remarkable anticancer effects with reduced toxicity when orally administered. These compounds, through the replacement of the acetamide group with an alkylurea moiety, retained antiproliferative activity and exhibited potent inhibition against PI3Ks and mTOR, suggesting their potential as effective anticancer agents with low toxicity (Wang et al., 2015).

Serotonergic System Studies

Research involving [18F]p-MPPF, a radiolabeled antagonist, has been focused on studying the serotonergic neurotransmission with positron emission tomography (PET). This includes investigations into the chemistry, radiochemistry, animal data (rats, cats, monkeys) with autoradiography and PET, and human data with PET, highlighting the importance of studying neurotransmitter systems for understanding various neurological and psychiatric conditions (Plenevaux et al., 2000).

Anticonvulsant Activity Exploration

A series of new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides has been synthesized and evaluated for their anticonvulsant activity in animal models. These compounds revealed protection against seizures in at least one model of epilepsy, with certain compounds showing significant analgesic activity without impairing motor coordination, indicating their potential for the development of new anticonvulsant drugs (Obniska et al., 2015).

Molluscicidal Agents for Disease Control

Compounds with fluorine/phosphorus substitutions have been studied for their molluscicidal properties against snails responsible for Bilharziasis diseases. New derivatives were synthesized and evaluated, showcasing the potential of these compounds as effective agents in controlling the spread of diseases caused by snails (Al-Romaizan et al., 2014).

Safety And Hazards

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Future Directions

This involves the potential future applications and studies that can be done based on the current knowledge of the compound.


Please consult with a professional chemist or a reliable source for accurate and detailed information.


properties

IUPAC Name

3-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methoxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O5S/c1-23-13-4-3-11(17)9-14(13)26(21,22)20-8-7-12(10-20)25-16-6-5-15(24-2)18-19-16/h3-6,9,12H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPZFEUQUNWESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)OC3=NN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine

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